Deoxylincomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

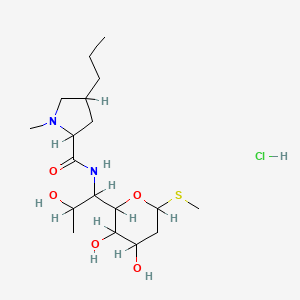

Deoxylincomycin, also known as this compound, is a useful research compound. Its molecular formula is C18H35ClN2O5S and its molecular weight is 427 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action

Deoxylincomycin functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing peptide bond formation and thereby halting bacterial growth. This mechanism is similar to that of other lincosamide antibiotics, making it effective against a range of gram-positive bacteria.

Effectiveness Against Resistant Strains

Recent studies have highlighted the effectiveness of this compound derivatives against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. For instance, modifications to this compound have led to compounds that exhibit enhanced activity against strains carrying the erm gene, which confers resistance to macrolides and lincosamides . These findings suggest that this compound derivatives could serve as valuable alternatives in treating infections caused by resistant pathogens.

Structural Modifications

Chemical Derivatives

Research has focused on synthesizing various this compound derivatives to improve their antibacterial efficacy. For example, derivatives with thiadiazole moieties have shown promising results in enhancing antibacterial activity. The introduction of ortho-substituted phenyl groups has been particularly effective in increasing potency against resistant strains .

Optimization Studies

Studies have systematically explored structure-activity relationships (SAR) for this compound derivatives. By modifying substituents at specific positions on the thiadiazole ring, researchers have identified compounds with significantly improved antibacterial properties. For instance, certain derivatives demonstrated a marked increase in activity against resistant S. pneumoniae compared to their parent compounds .

Formulation and Delivery

Nanoparticle Encapsulation

Recent advancements in drug delivery systems have seen the encapsulation of this compound in polymeric nanoparticles. This approach aims to enhance bioavailability and targeted delivery while reducing side effects. Studies indicate that formulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles can significantly improve the pharmacokinetic profile of this compound, allowing for sustained release and increased therapeutic effectiveness .

Clinical Applications

Therapeutic Efficacy in Infections

this compound and its derivatives have been evaluated for their therapeutic efficacy in various clinical settings. Prolonged intravenous administration has been studied for treating bone and joint infections, demonstrating high cure rates among patients with resistant infections . The safety profile of these treatments also supports their clinical use, with few adverse events reported during trials.

Case Studies

Propriétés

Numéro CAS |

40371-85-5 |

|---|---|

Formule moléculaire |

C18H35ClN2O5S |

Poids moléculaire |

427 g/mol |

Nom IUPAC |

N-[1-(3,4-dihydroxy-6-methylsulfanyloxan-2-yl)-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H34N2O5S.ClH/c1-5-6-11-7-12(20(3)9-11)18(24)19-15(10(2)21)17-16(23)13(22)8-14(25-17)26-4;/h10-17,21-23H,5-9H2,1-4H3,(H,19,24);1H |

Clé InChI |

NHLGJUVKKFQQTN-UHFFFAOYSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(CC(O2)SC)O)O)C(C)O.Cl |

SMILES canonique |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(CC(O2)SC)O)O)C(C)O.Cl |

Synonymes |

7-deoxylincomycin deoxylincomycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.